Isopropyl-Driven LogP and PSA Differentiation Versus Unsubstituted 1,3,4-Oxadiazole Analog
The target compound (CAS 1803605-26-6) incorporates an isopropyl group at the oxadiazole 5-position, whereas CAS 1803585-27-4 carries a hydrogen at this position. The isopropyl substituent increases calculated LogP to approximately 2.5 versus an estimated 1.0–1.3 for the unsubstituted analog, while TPSA remains constant at 77.69 Ų . This LogP shift of approximately 1.2–1.5 log units without a change in polar surface area represents a meaningful differentiation that affects compound partitioning and predicted membrane permeability [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP ≈ 2.5 (predicted, CAS 1803605-26-6) |
| Comparator Or Baseline | tert-Butyl 3-(1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate (CAS 1803585-27-4), LogP ≈ 1.0–1.3 (estimated) |
| Quantified Difference | ΔLogP ≈ 1.2–1.5 log units higher for the target compound |
| Conditions | In silico prediction; TPSA = 77.69 Ų constant for both compounds (Leyan product data) |
Why This Matters
A higher LogP without an increase in TPSA is a calculated property differentiation that guides selection when designing compound libraries with specific permeability and solubility requirements.
- [1] O'Driscoll, M.; O'Connor, T.; et al. Orthogonally Protected Oxadiazole-Based Building Blocks: Synthesis and Characterization. Letters in Organic Chemistry, 2023, 20, 54-59. DOI: 10.2174/1570178619666220914100133. View Source
